![molecular formula C22H39NO16 B164939 Me-Me-Galp-nac-glup-galp CAS No. 130648-54-3](/img/structure/B164939.png)
Me-Me-Galp-nac-glup-galp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Me-Me-Galp-nac-glup-galp is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. This compound is a synthetic molecule that has been developed through a unique synthesis method, and it has been found to have several biochemical and physiological effects that make it an interesting candidate for further exploration.
Wirkmechanismus
The mechanism of action of Me-Me-Galp-nac-glup-galp involves its interaction with specific receptors in the brain. The compound has been found to bind to these receptors and modulate their activity, leading to changes in the signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
Me-Me-Galp-nac-glup-galp has several biochemical and physiological effects that make it an interesting candidate for further exploration. These effects include the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Me-Me-Galp-nac-glup-galp for lab experiments is its ability to modulate specific receptors in the brain. This makes it a useful tool for studying the physiological processes that are involved in various neurological disorders. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions that could be explored with Me-Me-Galp-nac-glup-galp. One potential direction is the development of more efficient synthesis methods that could improve the yield and purity of the compound. Another potential direction is the exploration of its potential applications in other fields of research, such as cancer biology and immunology. Additionally, further studies could be conducted to elucidate the precise mechanism of action of Me-Me-Galp-nac-glup-galp and its potential therapeutic applications.
Conclusion:
Overall, Me-Me-Galp-nac-glup-galp is a compound with several interesting properties that make it a promising candidate for further exploration in scientific research. Its ability to modulate specific receptors in the brain and its potential applications in various fields of research make it an exciting area of study for future research.
Synthesemethoden
The synthesis method for Me-Me-Galp-nac-glup-galp involves several steps, including the use of specific reagents and catalysts. The process begins with the preparation of the starting materials, followed by the addition of various reagents to initiate the reaction. The reaction is then allowed to proceed for a specific period of time before the product is purified and isolated.
Wissenschaftliche Forschungsanwendungen
Me-Me-Galp-nac-glup-galp has been found to have several potential applications in scientific research. One of the most promising areas of application is in the field of neuroscience, where it has been found to modulate the activity of certain receptors in the brain. This makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
130648-54-3 |
---|---|
Produktname |
Me-Me-Galp-nac-glup-galp |
Molekularformel |
C22H39NO16 |
Molekulargewicht |
573.5 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C22H39NO16/c1-7(27)23-11-17(37-21-18(34-3)15(31)12(28)8(4-24)36-21)14(30)9(5-25)35-20(11)39-22(2)19(33)16(32)13(29)10(6-26)38-22/h8-21,24-26,28-33H,4-6H2,1-3H3,(H,23,27)/t8-,9-,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22+/m1/s1 |
InChI-Schlüssel |
CYGRWYYLBVCKBG-YNZJLEQLSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@]2([C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)C)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)OC |
SMILES |
CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)O)O)C)CO)O)OC3C(C(C(C(O3)CO)O)O)OC |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)O)O)C)CO)O)OC3C(C(C(C(O3)CO)O)O)OC |
Synonyme |
Me-Me-Galp-NAc-Glup-Galp methyl O-(2-O-methyl-beta-galactopyranosyl)-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.